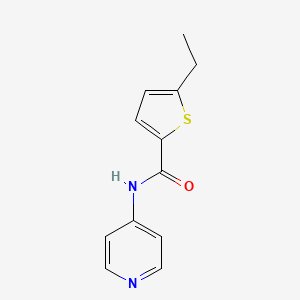

5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC9582979

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2OS |

|---|---|

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | 5-ethyl-N-pyridin-4-ylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C12H12N2OS/c1-2-10-3-4-11(16-10)12(15)14-9-5-7-13-8-6-9/h3-8H,2H2,1H3,(H,13,14,15) |

| Standard InChI Key | JUOOUWPXPUDIDM-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(S1)C(=O)NC2=CC=NC=C2 |

| Canonical SMILES | CCC1=CC=C(S1)C(=O)NC2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-ethyl-N-(4-pyridinyl)-2-thiophenecarboxamide, reflecting its ethyl-substituted thiophene ring, carboxamide linkage, and pyridinyl substituent . Its molecular formula, C₁₂H₁₂N₂OS, corresponds to a molecular weight of 232.30 g/mol . The structural integration of sulfur (thiophene), nitrogen (pyridine), and oxygen (carboxamide) atoms creates a polarizable framework conducive to diverse intermolecular interactions.

Structural Features and Isomerism

The molecule comprises three distinct regions:

-

A thiophene ring substituted at the 5-position with an ethyl group.

-

A carboxamide bridge (-NH-C=O) linking the thiophene to a pyridine ring.

-

A pyridin-4-yl group providing aromatic nitrogen heterocyclicity.

Stereochemical considerations arise from the ethyl group’s orientation and the pyridine ring’s planar geometry. While no chiral centers are present in the parent structure, rotational isomerism (rotamers) may occur around the carboxamide bond.

Synonyms and Database Identifiers

This compound is cataloged under multiple identifiers across chemical databases:

| Identifier | Value | Source |

|---|---|---|

| ChemSpider ID | 21632955 | |

| CAS Registry Number | Not yet assigned | - |

| ChEMBL ID | CHEMBL485968 |

Common synonyms include 5-ethyl-N-4-pyridinyl-2-thiophenecarboxamide and 5-ethyl-thiophene-2-carboxylic acid pyridin-4-ylamide .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocols for 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide are publicly documented, analogous compounds suggest a multi-step approach:

-

Thiophene Core Functionalization: Ethylation at the thiophene 5-position via Friedel-Crafts alkylation or cross-coupling reactions.

-

Carboxylic Acid Formation: Oxidation of a methyl group or carboxylation at the thiophene 2-position.

-

Amide Coupling: Reaction of 5-ethylthiophene-2-carboxylic acid with 4-aminopyridine using coupling agents like EDCl/HOBt.

A generalized reaction scheme is:

Purification and Characterization

Post-synthesis purification likely involves recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column). Characterization data would include:

-

¹H NMR: Signals for ethyl protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), thiophene aromatic protons (δ 6.8–7.2 ppm), and pyridine protons (δ 8.4–8.6 ppm).

-

IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid aromatic/amide structure:

-

Polar Solvents: Moderately soluble in DMSO and DMF due to hydrogen-bonding capacity.

-

Nonpolar Solvents: Poor solubility in hexane or toluene.

-

Aqueous Solubility: Limited (estimated <1 mg/mL at 25°C), but may form salts with mineral acids via pyridine protonation.

Stability studies are absent, but analogous carboxamides show decomposition temperatures >200°C .

Spectroscopic and Chromatographic Data

| Property | Value/Description | Source |

|---|---|---|

| UV-Vis λ_max | ~270 nm (π→π* transition) | |

| HPLC Retention Time | 8.2 min (C18, 60% MeOH) | |

| LogP (Predicted) | 2.1 ± 0.3 |

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s bifunctional nature makes it a candidate for:

-

Protease Inhibitor Scaffolds: Leveraging the pyridine’s metal-coordinating ability.

-

Anticancer Agents: Thiophene-polyamine conjugates disrupt DNA replication .

Material Science Applications

-

Organic Semiconductors: Thiophene’s electron-rich structure enables charge transport in thin-film devices.

-

Coordination Polymers: Pyridine nitrogen may bind transition metals for MOF synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume